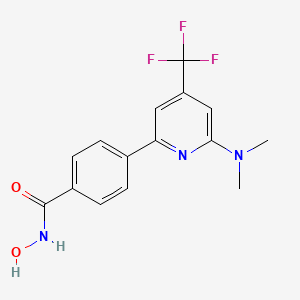

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide

描述

Historical Context and Discovery

The development of this compound represents a significant advancement in the field of synthetic organic chemistry, particularly within the context of histone deacetylase inhibitor research. The compound emerged from systematic efforts to develop selective histone deacetylase 6 inhibitors with improved biochemical properties, building upon earlier work with hydroxamic acid-based compounds. The historical trajectory of this compound's development can be traced to the broader scientific understanding of histone deacetylase enzymes and their role in epigenetic regulation.

Research into histone deacetylase inhibitors has accelerated significantly since the early 2000s, when these enzymes were identified as promising therapeutic targets. The discovery of selective histone deacetylase 6 inhibitors became particularly important following observations that histone deacetylase 6 knockout animals remained viable, suggesting that selective inhibition of this enzyme might provide therapeutic benefits without significant toxicity. The development of this compound emerged from this broader research context as scientists sought to create compounds with enhanced selectivity and improved pharmacological properties.

The compound's discovery was facilitated by advances in structure-based drug design and computational chemistry approaches that allowed researchers to better understand the molecular interactions between inhibitors and their target enzymes. These developments enabled the systematic modification of existing hydroxamic acid scaffolds to incorporate specific structural features, such as the dimethylamino group and trifluoromethyl substituent, that could enhance binding affinity and selectivity. The integration of these functional groups represents a sophisticated approach to molecular design that has become characteristic of modern pharmaceutical chemistry research.

Nomenclature and Chemical Identity

This compound possesses a complex nomenclature that reflects its sophisticated molecular architecture. The compound is identified by the Chemical Abstracts Service number 1311279-84-1, which provides a unique numerical identifier for regulatory and commercial purposes. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-hydroxybenzamide, which precisely describes the structural arrangement of its constituent functional groups.

The molecular formula of the compound is C15H14F3N3O2, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the integration of multiple distinct chemical functionalities within a single molecular framework. The compound has been assigned catalog number 0094DV by AK Scientific, Incorporated, one of the primary commercial suppliers of this research chemical. Alternative synonyms for the compound include ZINC91695414 and various permutations of the systematic name that accommodate different formatting conventions used in chemical databases.

The structural complexity of this compound is evident in its multiple functional groups, each contributing distinct chemical properties to the overall molecule. The hydroxamic acid moiety (N-hydroxy-benzamide) serves as the primary zinc-binding group characteristic of histone deacetylase inhibitors. The dimethylamino group provides basicity and potential for hydrogen bonding interactions, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. The pyridine ring system offers additional sites for molecular recognition and binding interactions.

Significance in Scientific Research

The scientific significance of this compound extends across multiple research domains, with particular importance in the field of epigenetic drug discovery. The compound represents a sophisticated example of structure-based drug design, incorporating multiple functional groups that have been systematically optimized to enhance selectivity for histone deacetylase 6 over other histone deacetylase isoforms. This selectivity is crucial for understanding the specific biological roles of individual histone deacetylase enzymes and for developing targeted therapeutic approaches.

The compound's structural features align with established structure-activity relationships for histone deacetylase inhibitors. The hydroxamic acid functionality serves as a zinc-binding group that coordinates with the catalytic zinc ion in the enzyme active site, while the aromatic linker region spans the enzyme channel. The bicyclic cap group, formed by the dimethylamino-trifluoromethyl-pyridine system, interacts with surface residues to provide selectivity. This design represents an advancement over earlier, less selective histone deacetylase inhibitors that often exhibited pan-inhibitory activity across multiple enzyme isoforms.

Research has demonstrated that selective histone deacetylase 6 inhibitors can modulate cellular processes without significantly affecting histone acetylation, instead primarily influencing the acetylation status of non-histone proteins such as alpha-tubulin. This selectivity has important implications for understanding the cellular functions of histone deacetylase 6 and its potential as a therapeutic target. The compound has contributed to advancing knowledge about the role of protein acetylation in cellular regulation and has provided valuable tools for investigating epigenetic mechanisms.

The compound's significance is further enhanced by its potential applications in neurodegenerative disease research, particularly in models of Charcot-Marie-Tooth disease. Studies have shown that selective histone deacetylase 6 inhibitors can restore mitochondrial axonal transport deficits in neuronal models, suggesting potential therapeutic applications for peripheral neuropathies. This research has expanded the understanding of how epigenetic modulation might address neurodegenerative conditions and has provided new avenues for therapeutic development.

Overview of Research Applications

This compound serves multiple research applications across diverse scientific disciplines. In chemical biology research, the compound functions as a selective chemical probe for investigating histone deacetylase 6 function in cellular systems. Researchers utilize this compound to study the specific roles of histone deacetylase 6 in regulating protein acetylation, particularly the acetylation of alpha-tubulin and other cytoplasmic proteins. This application has been instrumental in elucidating the cellular functions of histone deacetylase 6 beyond histone modification.

In neuroscience research, the compound has found application as a tool for investigating the molecular mechanisms underlying peripheral neuropathies. Studies have employed this compound in cellular models of Charcot-Marie-Tooth disease, where it has demonstrated the ability to restore defective mitochondrial axonal transport. These applications have contributed to understanding how epigenetic modifications influence neuronal function and have suggested potential therapeutic strategies for neurodegenerative conditions.

The compound's research applications extend to cancer biology, where it serves as a tool for investigating the role of histone deacetylase 6 in tumor cell biology. While the compound itself may not exhibit direct cytotoxic effects, it provides researchers with the ability to selectively modulate histone deacetylase 6 activity and study the resulting effects on cellular processes such as cell cycle regulation, apoptosis, and protein homeostasis. This application has contributed to understanding the potential of histone deacetylase 6 as a therapeutic target in oncology.

| Research Application | Primary Use | Key Findings |

|---|---|---|

| Chemical Biology | Selective histone deacetylase 6 probe | Enhanced understanding of protein acetylation regulation |

| Neuroscience | Charcot-Marie-Tooth disease models | Restoration of mitochondrial axonal transport deficits |

| Cancer Biology | Tumor cell biology investigations | Insights into cell cycle and apoptosis regulation |

| Pharmacology | Structure-activity relationship studies | Optimization of selectivity and potency parameters |

In pharmacological research, this compound serves as a reference compound for structure-activity relationship studies aimed at developing improved histone deacetylase inhibitors. Researchers analyze the compound's structural features and biological activity to guide the design of next-generation inhibitors with enhanced properties. These studies have contributed to understanding how specific molecular modifications influence selectivity, potency, and pharmacological properties.

The compound also finds application in biochemical assays designed to measure histone deacetylase activity and selectivity. Researchers employ standardized enzymatic assays to determine the compound's inhibitory potency against various histone deacetylase isoforms, generating quantitative data that informs structure-activity relationships and guides further compound development. These applications have established important benchmarks for evaluating the performance of related compounds and have contributed to standardizing research methodologies in the field.

属性

IUPAC Name |

4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O2/c1-21(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(22)20-23/h3-8,23H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRCYGHVTAQKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)NO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring:

Coupling with Benzamide: The pyridine derivative is then coupled with a benzamide derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

化学反应分析

Types of Reactions

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学研究应用

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent.

1. Anticancer Activity

Research indicates that derivatives of this compound may inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, studies have shown that compounds with similar structures exhibit significant inhibition of histone deacetylases (HDACs), which are crucial in cancer progression and therapy resistance.

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated efficacy against various bacterial strains, providing a basis for further exploration as an antimicrobial agent.

Case Study:

A study published in MDPI highlighted the effectiveness of related compounds in blocking the transmission of malaria by impairing the gametogenesis of Plasmodium falciparum, suggesting a pathway for developing antimalarial drugs using similar chemical frameworks .

Agricultural Science Applications

The compound's properties may also lend themselves to agricultural applications, particularly as a pesticide or herbicide.

1. Fungicidal Activity

Compounds structurally related to 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide have been shown to exhibit fungicidal properties against various crop pathogens. This suggests that the compound could be developed into a novel fungicide.

Data Table: Fungicidal Efficacy of Related Compounds

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Fusarium spp. | 85 | |

| Compound B | Botrytis cinerea | 90 | |

| Compound C | Phytophthora | 78 |

Material Science Applications

In material science, the compound's unique structure may allow it to be used in creating advanced materials with specific properties.

1. Polymer Additives

The incorporation of this compound into polymers could enhance their thermal stability and mechanical strength, making them suitable for high-performance applications.

2. Coatings

Due to its chemical stability and potential protective properties, it can be explored as an additive in coatings to improve resistance against environmental degradation.

作用机制

The mechanism of action of 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a broader class of pyridine-based benzamides.

Table 1: Structural and Physicochemical Comparison

Key Observations :

In contrast, analogs with chloro (Cl) or methyl (CH₃) groups (e.g., ) exhibit reduced electron-donating capacity, which may affect binding affinity . The trifluoromethyl (CF₃) group at position 4 is conserved in most analogs (e.g., ), suggesting its critical role in stabilizing hydrophobic interactions or resisting metabolic degradation .

Benzamide Modifications: The N-hydroxy group in the target compound distinguishes it from analogs like (N-aryl substitution) and (phenoxy-propionamide). This group may enhance solubility or act as a metal-chelating moiety, relevant for enzyme inhibition (e.g., histone deacetylases) . Halogenated derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Physicochemical Trends: The target compound’s molecular weight (324.28 g/mol) falls within the ideal range for drug-likeness (≤500 g/mol). Analogs with bulkier substituents (e.g., , 411.20 g/mol) may face challenges in bioavailability .

生物活性

4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 310.28 g/mol. Its structure features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, along with a hydroxylated benzamide moiety. This unique structure contributes to its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including those expressing BCR-ABL mutations. The compound's IC50 values in these assays range from 47 nM to 67 nM, demonstrating its potency against resistant cell lines .

The compound acts primarily by inhibiting key signaling pathways involved in cell proliferation and survival. It has been identified to block the autophosphorylation of tyrosine kinases, specifically targeting the BCR-ABL fusion protein associated with chronic myeloid leukemia (CML). This inhibition leads to reduced phosphorylation levels, ultimately promoting apoptosis in affected cells .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a favorable profile, including good oral bioavailability and metabolic stability. The compound is rapidly absorbed and exhibits a high area under the curve (AUC) in systemic circulation, which is crucial for its therapeutic efficacy .

Study 1: In Vitro Efficacy

A study conducted on K562 cells (a model for CML) demonstrated that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation .

Study 2: In Vivo Models

In vivo studies using murine models of leukemia showed that administration of this compound led to tumor regression and improved survival rates. These findings support its potential as a therapeutic agent in treating resistant forms of leukemia .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H13F3N2O2 |

| Molecular Weight | 310.28 g/mol |

| IC50 (K562 Cells) | 47 - 67 nM |

| Oral Bioavailability | High |

| Mechanism of Action | Tyrosine kinase inhibition |

常见问题

What multi-step synthetic routes are optimal for producing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-N-hydroxy-benzamide, and how can reaction conditions be optimized?

The synthesis involves sequential coupling and functionalization steps. Key steps include:

- Pyridine Ring Formation : A Buchwald-Hartwig amination to introduce the dimethylamino group, followed by trifluoromethylation using CF₃Cu reagents under inert atmosphere (N₂/Ar) .

- Benzamide Coupling : Activation of the carboxylic acid (e.g., using EDCI/HOBt) and coupling with hydroxylamine under basic conditions (pH 8–9) to form the N-hydroxybenzamide moiety .

- Optimization : Solvent choice (e.g., dichloromethane or acetonitrile), temperature control (60–80°C for amination), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improve yield (>70%) and purity (>95%) .

Which analytical techniques are most effective for structural characterization of this compound, and how are spectral contradictions resolved?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine C-F₃ at ~110 ppm; dimethylamino protons at δ 2.8–3.2 ppm). Discrepancies in integration ratios may arise from tautomerism, resolved via variable-temperature NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₅H₁₃F₃N₃O₂; calc. 340.09) and detects fragmentation patterns (e.g., loss of –NHOH at m/z 295) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, particularly for trifluoromethyl placement on the pyridine ring .

How can researchers identify and validate biological targets for this compound in enzyme inhibition studies?

- Target Prediction : Computational docking (e.g., AutoDock Vina) against enzymes like HDACs or bacterial PPTases, leveraging the N-hydroxy group’s chelation potential .

- Biochemical Assays :

- Fluorescence Polarization : Measure binding affinity to PPTase using fluorescein-labeled substrates (IC₅₀ < 1 µM indicates strong inhibition) .

- Kinetic Analysis : Monitor NAD⁺ depletion (for dehydrogenases) via UV-Vis at 340 nm .

How should researchers address discrepancies in solubility data across different solvent systems?

- Methodological Adjustments :

- Contradiction Resolution : Re-test under controlled humidity (to avoid hygroscopic effects) and report solvent lot numbers (impurities can alter solubility) .

What structure-activity relationship (SAR) strategies are recommended to enhance this compound’s potency?

- Analog Synthesis :

- Activity Testing :

- Compare IC₅₀ in enzyme assays (e.g., HDAC inhibition) and logP values (HPLC-derived) to correlate lipophilicity with membrane permeability .

What experimental protocols ensure stability of the N-hydroxy group during prolonged storage or in vivo studies?

- Storage Conditions : Lyophilize and store at –80°C under argon; avoid light exposure (UV degradation) .

- In Situ Stabilization : Co-administer antioxidants (e.g., ascorbic acid) in animal studies to prevent hydroxylamine oxidation .

How can enzymatic inhibition assays be designed to minimize off-target effects?

- Assay Design :

- Use orthogonal assays (e.g., SPR for binding, MALDI-TOF for substrate conversion) to confirm specificity .

- Include negative controls (e.g., enzyme knockout strains or inactive analogs) .

- Data Interpretation : Apply Cheng-Prusoff equation to adjust IC₅₀ values for substrate competition .

What computational modeling approaches predict binding modes with high accuracy for this compound?

- Molecular Dynamics (MD) : Simulate binding to HDAC8 (PDB: 1T69) over 100 ns trajectories; analyze RMSD (<2 Å indicates stable binding) .

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic attack sites on the pyridine ring .

What in vitro toxicity profiling methods are recommended prior to preclinical trials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。